3-(2-Fluoro-4-methylphenyl)butanoic acid
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Overview
Description
3-(2-Fluoro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of butanoic acid, where the butyl group is substituted with a 2-fluoro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzene and butanoic acid.
Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-Fluoro-4-methylphenyl)butanone, while reduction could produce 3-(2-Fluoro-4-methylphenyl)butanol.
Scientific Research Applications
3-(2-Fluoro-4-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-3-methylphenyl)butanoic acid
- Benzenebutanoic acid, 4-fluoro-3-methyl-
Uniqueness
3-(2-Fluoro-4-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-(2-fluoro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-3-4-9(10(12)5-7)8(2)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14) |
InChI Key |
XMPYXGQRXLRGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)CC(=O)O)F |
Origin of Product |
United States |
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